molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Cat. No. B1592220
M. Wt: 121.14 g/mol
InChI Key: GSIQLKOFXMCKNK-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound . It is also known as a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been found in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Synthesis Analysis

Pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be synthesized through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .


Molecular Structure Analysis

The molecular formula of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine are not detailed in the search results, pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies

    Efficient and operationally simple synthesis methods for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines have been reported. These methods include catalyst-free tandem hydroamination-SNAr sequences using mild reagents, yielding moderate to high yields and expanding the scope of pyrazine chemistry (Turkett et al., 2020). Additionally, a palladium-catalyzed heteroannulation process has been developed for synthesizing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2005).

  • Chemical Combinations and Derivatives

    A series of chemical combinations and derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine have been studied, emphasizing their potential in therapeutic applications. These include derivatives like 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one, characterized through various spectroscopic techniques (Saraswat & Pandey, 2017).

Pharmaceutical and Bioactive Properties

  • Antiproliferative Activity: Novel derivatives of pyrrolo[2,3-b]pyrazinehave shown promising results in anti-cancer research. A study highlighted that certain derivatives displayed significant antiproliferative activity against human tumor cell lines, suggesting their potential as protein kinase inhibitors and therapeutic agents in cancer treatment (Dubinina et al., 2006).
  • Optoelectronic Applications: Research has explored the synthesis and application of pyrrolopyrazine derivatives in organic optoelectronic materials. Studies on the optical and thermal properties of these compounds indicate their potential use in this field, especially for 1,7-derivatives which may be promising materials for optoelectronic applications (Meti et al., 2017).

Synthesis of Peptidomimetics

  • Designing Peptidomimetics: The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been investigated, providing an efficient pathway to these compounds starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. These peptidomimetics could have significant implications in drug design and development (Biitseva et al., 2015).

Future Directions

The development of pyrrolopyrazine derivatives, including 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a promising area of research. These compounds have potential uses in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQLKOFXMCKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599641
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

CAS RN

871792-60-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Posel, H Stoeckli-Evans - IUCrData, 2018 - iucrdata.iucr.org
In the title complex, [Co(C16H10N7)2]ClO4·2CH3CN, the cation possesses twofold rotational symmetry. The CoIII ion is located on a twofold rotation axis and is octahedrally …
Number of citations: 6 iucrdata.iucr.org
SS Kataev, NB Zelenina, YA Khomov… - Journal of Analytical …, 2007 - Springer
A procedure is described for the quantitative determination of zopiclone and the sum of its metabolites in urine using gas chromatography with the mass-spectrometric detection of their …
Number of citations: 12 link.springer.com
A Tesouro Vallina, H Stoeckli-Evans - Acta Crystallographica Section …, 2020 - scripts.iucr.org
The two new tetrakis-substituted pyrazines, 1,1′,1′′,1′′′-(pyrazine-2,3,5,6-tetrayl) tetrakis(N,N-dimethylmethanamine), C16H32N6, (I) and N,N′,N′′,N′′′-[pyrazine-2,3,5,…
Number of citations: 1 scripts.iucr.org
T Yanagita, S Kato - Problems of drug dependence, 1983 - books.google.com
Zopiclone is a nonbenzodiazepine hypnotic developed by Rhone-Poulenc France, which is known to act through the benzodiazepine receptors and shows a benzodiazepine-like …
Number of citations: 4 www.google.com
Y Sha, L Zhang, GJ Du, J Ren, MS Cheng - Molecules, 2008 - mdpi.com
RP 48497 is a photodegradation product of eszopiclone, a non-benzodiazepine sedative-hypnotic used in the treatment of insomnia. We report herein the first synthesis of RP 48497 via …
Number of citations: 3 www.mdpi.com
PJ Boniface, SGG Russell - Journal of analytical toxicology, 1996 - academic.oup.com
Two cases of death due to the ingestion of zopiclone are presented. Quantitative determinations of zopiclone yielded 1.4–3.9 mg/L in the blood, 0.81 and 8.7 mg/kg in the liver, and 13.5 …
Number of citations: 49 academic.oup.com
J Táborský, M Švidrnoch, O Kurka, L Borovcová… - Monatshefte für Chemie …, 2016 - Springer
Electrochemical behaviour of zopiclone was investigated on glassy carbon electrode in static and rotation disc arrangement. Strong influence of kinetics and adsorption phenomena on …
Number of citations: 3 link.springer.com
I Mostafa - 2022 - pea.lib.pte.hu
The aim of my PhD-work at the University of Pécs, Institute of Organic and Medicinal Chemistry was to develop new selective syntheses and methods to access new nitroxide derivatives…
Number of citations: 0 pea.lib.pte.hu
RJ Elwood, JW Dundee, PJ Hildebrand… - Mortality in …, 1983 - Springer
In 1965 Jolly (1) first suggested that oral preanaesthetic medication might have a role to play in anaesthesia. Since that time it has become an increasingly popular route of …
Number of citations: 2 link.springer.com
G Wong, M Uusi-Oukari, HC Hansen… - European Journal of …, 1995 - Elsevier
A series of benzodiazepine receptor ligands with different chemical structures were evaluated for their affinities at diazepam-sensitive and diazepam-insensitive binding sites for [ 3 H]…
Number of citations: 14 www.sciencedirect.com

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